molecular formula C8H10ClNO2 B14022117 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol

1-(2-Chloro-3-methoxypyridin-4-yl)ethanol

Cat. No.: B14022117
M. Wt: 187.62 g/mol
InChI Key: KBDVGPFECLDENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a chloro group at the second position, a methoxy group at the third position, and an ethanol group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol typically involves the chlorination of 3-methoxypyridine followed by the introduction of an ethanol group. One common method includes the reaction of 3-methoxypyridine with thionyl chloride to introduce the chloro group, followed by a reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(2-Chloro-3-methoxypyridin-4-yl)acetaldehyde or 1-(2-Chloro-3-methoxypyridin-4-yl)acetic acid.

    Reduction: Formation of 1-(2-Methoxy-3-methoxypyridin-4-yl)ethanol.

    Substitution: Formation of 1-(2-Amino-3-methoxypyridin-4-yl)ethanol or 1-(2-Methylthio-3-methoxypyridin-4-yl)ethanol.

Scientific Research Applications

1-(2-Chloro-3-methoxypyridin-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chloro and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-Chloro-3-methoxypyridine: Lacks the ethanol group, making it less versatile in certain reactions.

    3-Methoxypyridine: Lacks both the chloro and ethanol groups, resulting in different reactivity and applications.

    2-Chloro-4-methoxypyridine: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness: 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is unique due to the presence of both chloro and ethanol groups on the pyridine ring.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

1-(2-chloro-3-methoxypyridin-4-yl)ethanol

InChI

InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-10-8(9)7(6)12-2/h3-5,11H,1-2H3

InChI Key

KBDVGPFECLDENL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=NC=C1)Cl)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.